N-(6-((4-(benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-((4-(benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound featuring a pyridazine ring substituted with a benzylamino group and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with benzylamine under basic conditions.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the coupling of the substituted pyridazine with cyclopropanecarboxylic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-(benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, potentially allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylamine, halogenated pyridazine derivatives.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: Possible applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action for N-(6-((4-(benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The benzylamino group could facilitate binding to active sites, while the cyclopropanecarboxamide moiety might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other substituted pyridazines.
Benzylamino Compounds: Molecules featuring benzylamino groups attached to various heterocycles.
Cyclopropanecarboxamide Derivatives: Compounds containing the cyclopropanecarboxamide moiety.
Uniqueness
N-(6-((4-(benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is unique due to the combination of its structural elements, which may confer distinct biological activities not observed in simpler analogs. The presence of both a benzylamino group and a cyclopropanecarboxamide moiety within the same molecule is relatively rare, potentially offering novel interactions with biological targets.
Properties
IUPAC Name |
N-[6-[4-(benzylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-17(20-13-14-5-2-1-3-6-14)7-4-12-26-18-11-10-16(22-23-18)21-19(25)15-8-9-15/h1-3,5-6,10-11,15H,4,7-9,12-13H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSDYYMIAMZCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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